![molecular formula C11H12N2 B11821706 4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)
4-[2-(dimethylamino)ethenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(dimetilamino)etenil]benzonitrilo es un compuesto orgánico con la fórmula molecular C11H12N2. Es conocido por su estructura única, que incluye un grupo dimetilamino y una parte de benzonitrilo conectados por un enlace etenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[2-(dimetilamino)etenil]benzonitrilo generalmente implica la reacción de 4-cianobenzaldehído con dimetilamina en presencia de una base. La reacción procede a través de un mecanismo de condensación, formando el enlace etenil entre el grupo dimetilamino y la parte de benzonitrilo. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de producción industrial
La producción industrial de 4-[2-(dimetilamino)etenil]benzonitrilo sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[2-(dimetilamino)etenil]benzonitrilo sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en la parte de benzonitrilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o hidrogenación catalítica.
Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas primarias.
Aplicaciones Científicas De Investigación
4-[2-(dimetilamino)etenil]benzonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-[2-(dimetilamino)etenil]benzonitrilo implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo dimetilamino puede participar en enlaces de hidrógeno e interacciones electrostáticas, mientras que la parte de benzonitrilo puede participar en interacciones de apilamiento π-π. Estas interacciones pueden influir en la reactividad y la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
4-(dimetilamino)benzonitrilo: Estructura similar pero carece del enlace etenil.
4-(dimetilamino)etoxi benzonitrilo: Contiene un grupo etoxi en lugar de un enlace etenil.
Singularidad
4-[2-(dimetilamino)etenil]benzonitrilo es único debido a su enlace etenil, que imparte propiedades químicas y reactividad distintas en comparación con sus análogos. Esta singularidad lo hace valioso en aplicaciones específicas donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethenyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c1-13(2)8-7-10-3-5-11(9-12)6-4-10/h3-8H,1-2H3 |
Clave InChI |
GERUSRRNDBSLNO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


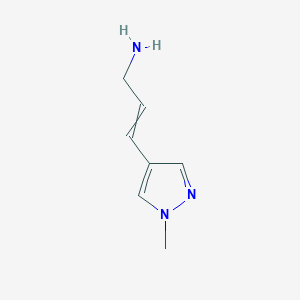


![N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate](/img/structure/B11821657.png)
![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)

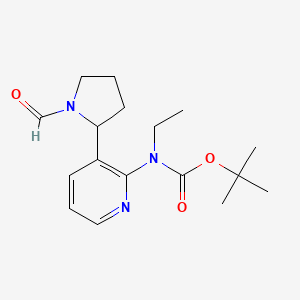
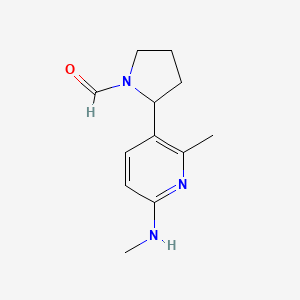
amino}acetate](/img/structure/B11821685.png)

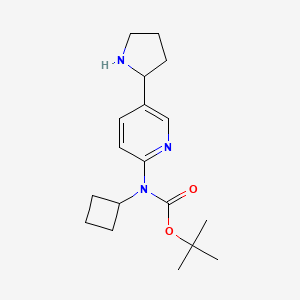

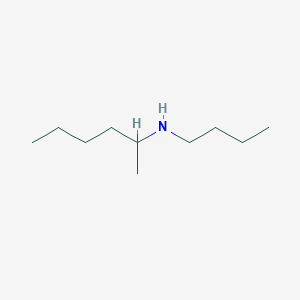
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
